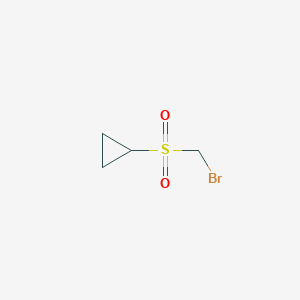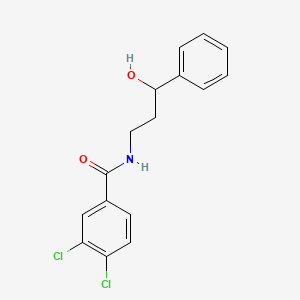![molecular formula C20H20ClN3O3S2 B2762014 N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide CAS No. 393835-22-8](/img/structure/B2762014.png)
N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d]thiazole moiety, a piperidinylsulfonyl group, and a benzamide core, making it a subject of interest in medicinal chemistry and material science.
作用機序
Target of Action
GNF-Pf-4909, also known as N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide, primarily targets the PfMFR3 , an orphan apicomplexan transporter in Plasmodium falciparum . This transporter is predicted to be a member of the major facilitator superfamily (MFS) .
Mode of Action
The compound interacts with its target, PfMFR3, and localizes to the parasite mitochondrion . It plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .
Biochemical Pathways
GNF-Pf-4909 affects the PAK4/c-Src/EGFR/cyclin D1 pathway . It acts as a potent PAK4 inhibitor and effectively suppresses the proliferation of human gastric cancer cells through the downregulation of this pathway .
Pharmacokinetics
It’s important to note that the adme (absorption, distribution, metabolism, and excretion) properties of a drug can significantly impact its bioavailability . For drug-loaded nanocarriers like GNF-Pf-4909, the pharmacokinetic profile should include libration of the drug as a primary parameter in addition to absorption, distribution, metabolism, and excretion .
Result of Action
The compound induces apoptosis and effectively suppresses the proliferation of human gastric cancer cells . It also plays roles in mitochondrial transport and drug resistance for clinically relevant antimalarials that target the mitochondria .
Action Environment
It’s worth noting that environmental factors can significantly impact the effectiveness of a compound . For instance, pH, oxidation-redox potential, and dissolved oxygen in the overlying water can affect the transformation of different forms of phosphorus during the growth of submerged macrophytes
生化学分析
Biochemical Properties
GNF-Pf-4909 interacts with PAK4, a type of enzyme that plays a crucial role in various cellular processes . The compound exerts its inhibitory effect on PAK4, thereby influencing the biochemical reactions within the cell. The nature of this interaction is inhibitory, with GNF-Pf-4909 binding to PAK4 and reducing its activity .
Cellular Effects
The effects of GNF-Pf-4909 on cells are primarily related to its inhibitory action on PAK4. By inhibiting PAK4, GNF-Pf-4909 can influence cell function, including impacts on cell signaling pathways and gene expression
Molecular Mechanism
The molecular mechanism of GNF-Pf-4909 involves its interaction with PAK4. GNF-Pf-4909 binds to PAK4, inhibiting its activity and leading to changes in cell signaling and gene expression
準備方法
The synthesis of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperidinylsulfonyl group and the benzamide moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl groups, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
類似化合物との比較
When compared to similar compounds, N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide stands out due to its unique structural features and versatile applications. Similar compounds include:
- 6-chloro-3-methylbenzo[d]thiazol-2(3H)-one
- 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol These compounds share some structural similarities but differ in their specific functional groups and applications.
特性
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-23-17-10-7-15(21)13-18(17)28-20(23)22-19(25)14-5-8-16(9-6-14)29(26,27)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAVDMJGMXDOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Chloro-2-methylpyrido[3,4-b]pyrazine](/img/structure/B2761931.png)
![N-(3-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2761932.png)
![Methyl5-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylatehydrochloride](/img/structure/B2761935.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2761938.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2761942.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride](/img/structure/B2761944.png)




![Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2761949.png)
![2-(2,4-dichlorophenoxy)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide](/img/structure/B2761950.png)

